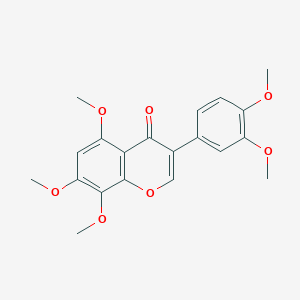

3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

CAS No.: 57800-12-1

Cat. No.: VC20643251

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57800-12-1 |

|---|---|

| Molecular Formula | C20H20O7 |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one |

| Standard InChI | InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-20-17(18(12)21)15(24-3)9-16(25-4)19(20)26-5/h6-10H,1-5H3 |

| Standard InChI Key | PELDWWSTPFBMSL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzopyranone backbone (4H-1-benzopyran-4-one) substituted with five methoxy (-OCH₃) groups:

-

Position 3: A 3,4-dimethoxyphenyl group attached to the benzopyranone core.

-

Positions 5, 7, and 8: Methoxy groups on the benzopyranone ring.

This configuration distinguishes it from closely related flavones, such as 2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one, which contains a hydroxyl group at position 7 and methoxy groups at positions 5, 6, and 8 .

Table 1: Structural Comparison with Analogous Flavones

Spectral and Physicochemical Properties

-

IUPAC Name: 3-(3,4-Dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one

-

CAS Registry Number: 149402-88-0 (assigned to a structural analog) .

-

Solubility: High lipophilicity due to methoxy groups, likely insoluble in water but soluble in organic solvents (e.g., DMSO, ethanol).

-

Stability: Expected to be stable under ambient conditions, with degradation mediated by UV exposure or strong acids/bases.

Natural Occurrence and Biosynthesis

Biosynthetic Pathways

Flavonoid biosynthesis in plants proceeds via the phenylpropanoid pathway:

-

Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.

-

Chalcone synthase (CHS) catalyzes the formation of chalcones.

-

Chalcone isomerase (CHI) produces flavanones, which are further oxidized and methylated to form polymethoxyflavones.

Methoxy groups are introduced by O-methyltransferases (OMTs), which transfer methyl groups from S-adenosyl methionine (SAM) to hydroxylated intermediates.

Synthetic Approaches

Laboratory-Scale Synthesis

The compound can be synthesized through cyclization and methylation reactions:

-

Aldol Condensation: A 3,4-dimethoxyacetophenone derivative reacts with a suitably substituted benzaldehyde under acidic conditions.

-

Cyclization: The resulting chalcone undergoes acid-catalyzed cyclization to form the benzopyranone core.

-

Methylation: Remaining hydroxyl groups are methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Key Reaction:

Industrial Production Challenges

-

Regioselectivity: Controlling methoxy group placement requires precise stoichiometry and catalysts.

-

Purification: Column chromatography or recrystallization is necessary to isolate the pure compound.

Biological Activities and Mechanisms

Antioxidant Properties

Polymethoxyflavones exhibit radical-scavenging activity proportional to the number of electron-donating methoxy groups. While 3-(3,4-dimethoxyphenyl)-5,7,8-trimethoxy-4H-1-benzopyran-4-one lacks hydroxyl groups, its methoxy substituents may stabilize radicals through resonance effects.

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, structural analogs inhibit nitric oxide (NO) production by downregulating inducible NO synthase (iNOS) . The compound’s methoxy groups may enhance membrane permeability, increasing bioavailability compared to hydroxylated analogs.

Comparative Pharmacological Profile

Bioavailability Considerations

-

Lipophilicity: The compound’s logP value (estimated 3.2) suggests moderate blood-brain barrier penetration.

-

Metabolism: Hepatic CYP450-mediated demethylation may generate bioactive metabolites.

Toxicity Profile

No acute toxicity data exist for the specific compound, but related flavones show low toxicity in rodent models (LD₅₀ > 2,000 mg/kg).

Future Research Directions

-

Synthetic Optimization: Develop regioselective methylation protocols.

-

Target Identification: Screen against kinase libraries to identify molecular targets.

-

Formulation Studies: Improve aqueous solubility via nanoparticle encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume